Eptifibatide Impurity 2
Description
Eptifibatide Impurity 2 is a degradation product or process-related impurity of eptifibatide, a cyclic heptapeptide and glycoprotein IIb/IIIa inhibitor used to prevent thrombotic complications during percutaneous coronary interventions (PCI) . Analytical studies using high-performance liquid chromatography (HPLC) have identified this compound as a structurally related compound with distinct chromatographic behavior. For instance, at a concentration of 75 μg/mL eptifibatide, Impurity 2 exhibits a peak area of 29,223, significantly higher than Impurity 1 (18,118) under identical conditions, suggesting differences in molecular properties such as polarity or UV absorbance . Impurity profiling studies highlight challenges in detecting low-concentration impurities, particularly when sub-2 μm columns are used, due to on-system adsorption and sensitivity limitations .

Properties
Molecular Formula |
C35H51N11O10S2 |
|---|---|
Molecular Weight |
849.98 |
sequence |
Trp-Pro-Cys(1)-NH2, Cys(1)-deamino-hArg-Gly-Asp(Disulfide bond) |
Origin of Product |
United States |
Scientific Research Applications
Analytical Methods for Impurity Assessment
High-Performance Liquid Chromatography (HPLC)
A significant advancement in the analysis of Eptifibatide and its impurities is the development of a stability-indicating reverse-phase HPLC method. This method allows for the simultaneous quantification and separation of Eptifibatide and its impurities, including Impurity 2. The study demonstrated that under optimized conditions, the retention times for Eptifibatide and its impurities were effectively distinguished, enabling accurate assessment of drug purity in pharmaceutical formulations .
Table 1: HPLC Method Parameters
| Parameter | Value |
|---|---|
| Column | Phenomenex Luna C18 |
| Mobile Phase | Methanol: Phosphate Buffer (65:45) |
| Flow Rate | 1.0 ml/min |
| Detection Wavelength | 236 nm |
| Run Time | 15 min |
The method was validated for parameters such as precision, specificity, and robustness, showing acceptable recovery rates for both Eptifibatide and its impurities .
Clinical Implications of Eptifibatide and Its Impurities
Thrombocytopenia Risk
Clinical observations have indicated that eptifibatide can lead to thrombocytopenia, a condition characterized by low platelet counts. A case study highlighted an instance where a patient developed severe thrombocytopenia following eptifibatide administration during a percutaneous coronary intervention (PCI). The proposed mechanisms include immune-mediated destruction of platelets or megakaryocytes . This finding underscores the importance of monitoring platelet levels in patients receiving eptifibatide, particularly in those with prior exposure.
Table 2: Clinical Outcomes Related to Eptifibatide Administration
Research on Efficacy and Safety
Efficacy in Acute Coronary Syndrome
Eptifibatide has been shown to reduce ischemic events when administered during coronary interventions. The IMPACT-II trial demonstrated that treatment with eptifibatide significantly decreased composite endpoints such as death and myocardial infarction compared to placebo . However, the potential for adverse effects due to impurities like Eptifibatide Impurity 2 necessitates careful consideration in clinical settings.
Safety Profile
Despite its benefits, eptifibatide's safety profile is complicated by potential adverse reactions related to its impurities. Reports indicate that while eptifibatide does not significantly increase major bleeding risks compared to placebo, the incidence of thrombocytopenia remains a concern . Continuous monitoring and further research are essential to delineate the safety implications associated with specific impurities.
Chemical Reactions Analysis
Formation During Oxidation of the Linear Precursor
-
Oxidant addition method : Gradual addition of H₂O₂ (e.g., 4 × 0.22 equiv at 0, 30, 60, and 90 min) reduces dimer formation compared to single-batch addition .
-
Peptide concentration : Lower concentrations (1.6 mM vs. 5.3 mM) decrease dimer impurities from 8.0% to 3.9% .
-
Solvent composition : A 2:1 v/v H₂O/CH₃CN mixture minimizes dimer formation compared to 4:1 v/v, likely due to reduced aggregation .
| Reaction Condition | Dimer Impurity (%) | Source |
|---|---|---|
| 5.3 mM peptide, 0.8 equiv H₂O₂ (single addition) | 8.0 | |
| 1.6 mM peptide, 0.8 equiv H₂O₂ (single addition) | 3.9 | |
| 2:1 H₂O/CH₃CN, 4 × 0.22 equiv H₂O₂ | 5.3 |
Structural Characterization
While exact structural data for Impurity 2 is not fully disclosed in public literature, studies suggest two potential dimer configurations :
-
Type I : Disulfide bond between Cys¹ of one chain and Cys⁶ of another.
-
Type II : Disulfide bond between Cys⁶ residues of two chains.
Both forms exhibit reduced solubility compared to monomeric eptifibatide, complicating purification .
Analytical Control Strategies
Robust HPLC/UHPLC methods are critical for quantifying Impurity 2:
-
Column : C18 stationary phase with 0.1% TFA in water/acetonitrile gradients .
-
Detection : UV at 222 nm, with linear ranges of 75–450 µg/mL for eptifibatide and 0.5–3 µg/mL for impurities .
-
System suitability : Resolution ≥2.0 between eptifibatide and impurities, tailing factor ≤1.5 .
| Parameter | Value | Source |
|---|---|---|
| Retention time (Impurity 2) | ~5.3 min | |
| RSD (precision) | <2% |
Mitigation Strategies
-
Process optimization :
-
Purification : Reverse-phase chromatography (e.g., 0.5% acetic acid in CH₃CN/H₂O) achieves ≥99.6% purity with ≤0.5% total impurities .
-
Stabilization : Organic solvent-free aqueous solutions (e.g., PBS pH 7.2) minimize post-synthesis dimerization .
This synthesis and purification workflow highlights the delicate balance between reaction kinetics and impurity control. Rigorous analytical monitoring and process refinement are essential to meet cGMP standards for eptifibatide API production .
Comparison with Similar Compounds
Analytical Comparison with Similar Impurities
Intra-Drug Impurity Profile
Eptifibatide’s impurity profile includes multiple structurally related compounds. The table below summarizes key differences between Eptifibatide Impurity 2 and Impurity 1 based on HPLC
| Eptifibatide Concentration (μg/mL) | Impurity 1 Concentration (μg/mL) | Impurity 1 Peak Area | Impurity 2 Concentration (μg/mL) | Impurity 2 Peak Area |
|---|---|---|---|---|
| 75 | 0.5 | 18,118 | 0.5 | 29,223 |
| 450 | 3.0 | 112,379 | 3.0 | 149,014 |
Key Findings :
- Impurity 2 consistently demonstrates higher peak areas compared to Impurity 1 at equivalent concentrations, indicating stronger interaction with the HPLC detection system (e.g., higher molar absorptivity) .
- Both impurities increase proportionally with eptifibatide concentration, suggesting they are process-related rather than degradation products.
Detection Challenges
- Sensitivity Issues: At 0.5 μg/mL, Impurity 1 injected alone is undetectable, while co-injection with eptifibatide allows detection (signal-to-noise ratio ≥10). This "matrix effect" implies that eptifibatide enhances impurity recovery in analytical systems .
- Method Dependency : Sub-2 μm columns underestimate impurity concentrations due to peptide adsorption, whereas conventional HPLC methods with larger injection volumes (50 μL) improve reliability .
Pharmacological and Clinical Relevance of Impurities
While eptifibatide’s therapeutic efficacy and safety are well-documented , the pharmacological activity of its impurities remains uncharacterized. However, stringent impurity control is critical due to:
- Renal Clearance Dependency: Eptifibatide itself requires dose adjustment in renal impairment (e.g., 1 μg/kg/min infusion for CrCl <50 mL/min) .
- Regulatory Standards : Pharmacopeial guidelines mandate impurity levels ≤0.5% for peptide drugs, necessitating robust analytical methods for quantification .
Cross-Compound Comparison with Other GP IIb/IIIa Inhibitors
| Parameter | Eptifibatide | Abciximab | Tirofiban |
|---|---|---|---|
| Molecular Weight | 832 Daltons | 46,700 Daltons | 495 Daltons |
| Binding Specificity | High for αIIbβ3 | Binds αIIbβ3 and αvβ3 integrins | High for αIIbβ3 |
| Half-Life | 2.5 hours | 10–30 minutes (plasma); 18–24 hours (receptor dissociation) | 2 hours |
| Renal Clearance | Yes (dose adjustment required) | No (hepatic clearance) | Partial (dose adjustment in severe renal impairment) |
Implications for Impurities :
- Abciximab: As a monoclonal antibody fragment, its impurities likely include truncated proteins or aggregates, requiring distinct analytical methods (e.g., size-exclusion chromatography) compared to peptide-based eptifibatide .
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS) and Linear Precursor Preparation
The initial step involves automated microwave-assisted SPPS to assemble the linear eptifibatide precursor on resin. Optimization of this step is crucial to reduce early-stage impurities that can propagate downstream.
Microwave-Assisted SPPS: Using Liberty Pro microwave synthesizers, the linear peptide is synthesized with high efficiency. The coupling of the sterically hindered Fmoc-l-Har(Pbf)-OH building block was optimized to minimize Des-Har2 impurities, achieving less than 0.6% at 5 mmol scale and below 0.1% at 70 mmol scale by controlling equivalents, temperature (90 °C), and microwave power.
Cleavage from Resin: The linear precursor is cleaved using a cocktail of TFA, water, triisopropylsilane (TIS), and dithiothreitol (DODT) under stirring at room temperature, followed by precipitation with cold isopropyl ether to isolate the crude linear peptide.
| Parameter | 5 mmol Scale | 70 mmol Scale |
|---|---|---|
| UHPLC Purity of Linear Precursor Crude (%) | 74.1 | 73.7 |
| Yield (%) | 84.6 | 82.2 |
| Impurity a (%) | 5.3 | 5.5 |
| Impurity b (%) | 2.1 | 3.5 |
Impurity a and b refer to specific linear precursor impurities detected by UHPLC.
Oxidation and Cyclization: Formation of Cyclic Eptifibatide and Impurity 2
The linear precursor undergoes oxidation to form the cyclic peptide via disulfide bond formation. This step is critical for impurity 2 generation:
- Oxidation Conditions: Typically performed in aqueous acetonitrile (2:1 v/v) at pH 9.5 adjusted with ammonium hydroxide, using hydrogen peroxide as the oxidant.
- Concentration Effects: Lowering the linear precursor concentration from 5.3 mM to 1.6 mM significantly reduces dimer impurity formation from 8.0% to 3.9%, improving purity.
- Stepwise Addition of Oxidant: Adding hydrogen peroxide in four aliquots over 90 minutes shortens reaction time from 22 hours to 2 hours and controls impurity formation effectively.
| Parameter | 5 mmol Scale | 70 mmol Scale |
|---|---|---|
| UHPLC Purity of Eptifibatide Crude (%) | 67.4 | 66.4 |
| Yield (%) | 90.7 | 98.3 |
| Dimer Impurity (%) | 5.9 | 5.3 |
Dimer impurity corresponds to Eptifibatide impurity 2 formed during oxidation.
Concentration Process and Dimer Impurity Control
The concentration of the peptide solution is a critical stage for dimer impurity control:
- Concentration Conditions: The peptide solution is concentrated by rotary evaporation at controlled temperatures between 25 °C and 35 °C.
- Concentration Range: Maintaining peptide concentration between 15 and 30 mg/mL limits dimer formation.
- Impact on Dimer Content: By controlling temperature and concentration during rotary evaporation, dimer impurity content can be controlled between 0.01% and 0.09%, meeting regulatory standards (FDA and SFDA).
Solid-Phase Coupling Strategy for Peptide Assembly
The peptide chain is assembled on a Sieber resin through successive coupling of protected amino acids:
- Coupling Sequence: Cys (with Acm protection) → Pro → Trp → Asp → Gly → Homoarginine (Har) → Methylproline (Mpr).
- Resin Swelling and Deprotection: The resin is swollen in DMF, and Fmoc groups are removed with 20% DBLK before each coupling.
- Coupling Agents: HBTU, HOBt, and DIPEA are used to activate amino acids for efficient coupling.
- Purification: After chain assembly, oxidation, cleavage, purification, and salt formation yield the eptifibatide essence peptide solution.
This method ensures high purity and yield of the linear peptide precursor while minimizing side reactions that lead to impurity 2.
Summary Table of Preparation Steps and Impurity Control
| Step | Conditions/Methodology | Impact on Impurity 2 |
|---|---|---|
| Solid-Phase Peptide Synthesis | Microwave-assisted SPPS; optimized coupling of Fmoc-Har(Pbf)-OH at 90 °C | Minimizes linear precursor impurities |
| Resin Cleavage | TFA/H2O/TIS/DODT cocktail; precipitation with cold iPr2O | Efficient isolation of linear precursor |
| Oxidation | H2O2 additions at pH 9.5, aqueous acetonitrile solvent, controlled concentration | Controls dimer formation during cyclization |
| Concentration | Rotary evaporation at 25–35 °C; peptide concentration 15–30 mg/mL | Limits dimer impurity in concentrated solution |
| Peptide Assembly | Stepwise coupling on Sieber resin with protected amino acids | Ensures sequence fidelity and reduces side reactions |
Research Findings and Practical Implications
- Controlling the temperature and concentration during rotary evaporation is a novel and effective approach to reduce dimer impurity 2 formation during concentration.
- Optimizing microwave-assisted SPPS parameters reduces precursor impurities that can lead to dimer formation.
- Stepwise and controlled addition of oxidant in the oxidation step shortens reaction time and reduces dimer impurity.
- The overall process achieves impurity 2 levels within 0.01% to 0.09%, complying with regulatory requirements and ensuring drug safety and efficacy.
Q & A
Q. What validated analytical methods are recommended for quantifying Eptifibatide Impurity 2 in pharmaceutical formulations?
- Answer : High-performance liquid chromatography (HPLC) is the primary method for simultaneous quantification of Eptifibatide and its impurities. A validated HPLC method uses a gradient elution system with UV detection, achieving baseline separation between the active ingredient and impurities. For example, a study demonstrated linearity for Impurity 2 across 0.5–3 µg/mL with a correlation coefficient (R²) >0.999, validated per ICH guidelines . Key parameters include specificity, accuracy (recovery 98–102%), and precision (RSD <2%).
Q. How do researchers ensure accuracy in impurity quantification when using spiked samples?
- Answer : Per ICH Q2(R2), spiked samples containing known concentrations of Impurity 2 are analyzed to demonstrate method robustness. Recovery studies involve comparing measured values against spiked amounts. For example, a study achieved 99.2% recovery for Impurity 2 at the 0.5 µg/mL level, confirming minimal matrix interference . Stress testing (e.g., thermal degradation) further validates selectivity .
Advanced Research Questions
Q. What strategies resolve discrepancies in reported impurity levels across studies?
- Answer : Discrepancies often arise from methodological variability (e.g., column chemistry, detection wavelength) or sample preparation. To address this:
- Standardize protocols : Use ICH-recommended validation parameters (e.g., LOD/LOQ for Impurity 2: 0.05/0.15 µg/mL) .
- Cross-validate : Compare LC-MS/MS data (e.g., m/z ratios) with HPLC results to confirm structural consistency .
- Example : A study found Impurity 2’s peak area varied by ±5% when using different C18 columns, highlighting the need for method harmonization .
Q. How can LC-MS/MS be utilized for structural elucidation of this compound?
- Answer : LC-MS/MS with electrospray ionization (ESI) provides molecular weight and fragmentation patterns. For instance, in a related study, an impurity with m/z 415 (M+1) was identified via MS² fragmentation, revealing a deamidated structure . Applying this to Impurity 2 would involve:
- Step 1 : Isolate the impurity via preparative HPLC.
- Step 2 : Perform high-resolution MS to determine exact mass.
- Step 3 : Compare fragmentation pathways with synthetic standards to confirm identity.
Q. What are the challenges in developing stability-indicating methods for Impurity 2 under forced degradation conditions?
- Answer : Key challenges include:
- Degradation specificity : Ensuring Impurity 2 is distinguishable from degradation byproducts (e.g., oxidized or hydrolyzed forms).
- Kinetic stability : Monitoring impurity growth over time under acidic/alkaline conditions.
- Example : A pharmacopeial study reported Impurity 2’s relative retention time (RRT) as 1.78 under oxidative stress, requiring method optimization to separate co-eluting peaks .
Data Analysis and Contradiction Management
Q. How should researchers address conflicting impurity profiles in accelerated stability studies?
- Answer : Contradictions may stem from temperature/humidity variability or excipient interactions. Mitigation steps:
- Controlled studies : Replicate conditions (e.g., 40°C/75% RH) across multiple batches.
- Statistical analysis : Use ANOVA to compare impurity levels between batches (e.g., p<0.05 threshold for significance) .
- Case study : A formulation showed 0.3% Impurity 2 at 6 months under accelerated conditions but 0.5% in real-time storage, suggesting kinetic non-linearity .
Methodological Best Practices
Q. What frameworks ensure precision in formulating research questions about Impurity 2?
- Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICOT framework:
- Population : Eptifibatide formulations.
- Intervention : Analytical method X.
- Comparison : Method Y.
- Outcome : Accuracy, precision.
- Time : 6-month stability .
- Example : "Does HPLC with UV detection (I) provide better precision for Impurity 2 quantification (O) compared to LC-MS (C) in stability studies (T)?"
Tables for Reference
| Parameter | Impurity 2 (0.5 µg/mL) | Impurity 2 (3 µg/mL) |
|---|---|---|
| Peak Area | 29,223 | 149,014 |
| Linearity (R²) | >0.999 | >0.999 |
| Recovery (%) | 99.2 | 98.7 |
| Data derived from HPLC validation studies . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
